4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
4-(3-Aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent to introduce the methyl group.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction, where an aminophenyl halide reacts with the triazole derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. Key considerations include the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(3-Aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring and thiol group can form strong interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The aminophenyl group may enhance binding affinity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminophenyl)-1,2,4-triazole-3-thiol
- 5-Methyl-1,2,4-triazole-3-thiol
- 4-Phenyl-5-methyl-1,2,4-triazole-3-thiol
Uniqueness
4-(3-Aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and a broad spectrum of applications. The presence of both the aminophenyl and thiol groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.ClH/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8;/h2-5H,10H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQALNLQOIXBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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